molecular formula C12H10N2O2 B049915 4,4'-Dihydroxyazobenzene CAS No. 51437-66-2

4,4'-Dihydroxyazobenzene

Cat. No.: B049915
CAS No.: 51437-66-2
M. Wt: 214.22 g/mol
InChI Key: LJIUQBUUZNTUQK-UHFFFAOYSA-N
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Description

4,4'-Dihydroxyazobenzene (DHAB) is a high-purity organic compound with the molecular formula C₁₂H₁₀N₂O₂, characterized by two hydroxyl groups in the para-positions of the azobenzene structure. This configuration makes DHAB a versatile building block in materials science and a promising candidate in medicinal chemistry research. Key Research Applications and Value: Photoresponsive Materials: DHAB serves as a critical precursor for synthesizing photoresponsive glycoconjugates and polymers. Its azobenzene core undergoes reversible trans-cis photoisomerization upon light exposure, enabling the development of light-switchable molecular systems for studying carbohydrate-protein interactions, creating shape-shifting molecular architectures, and engineering optical memories and switches . Antimicrobial and Antibiofilm Agent: Recent studies highlight DHAB's significant in vitro efficacy against Gram-positive pathogens, including Staphylococcus aureus and Staphylococcus pseudintermedius . It exhibits a mechanism of action involving bacterial membrane damage, induction of oxidative stress, and potent inhibition of biofilm formation, showing particular promise for topical application research . Materials Science and Characterization: DHAB can be grown into single crystals with good mechanical hardness and transparency in the blue-green region, making it suitable for exploration in various electronic and photonic devices . The compound also demonstrates excellent thermal stability, remaining stable up to 200 °C, which is crucial for processing into stable materials . Note: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKODVHZBYIBMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-16-0, 51437-66-2
Record name 4,4'-Azobis(phenol)
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Record name 4,4'-Dihydroxyazobenzene
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Record name 4,4'-Dihydroxyazobenzene
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Record name 4,4'-DIHYDROXYAZOBENZENE
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Preparation Methods

Reaction Procedure

A solution of p-aminophenol (10.0 g, 91.64 mmol) in 1 M HCl (200 mL) is cooled to 0°C. Sodium nitrite (9.34 g, 109.8 mmol) dissolved in water (150 mL) is added to form the diazonium salt. Pre-cooled methanol (200 mL) is introduced, followed by dropwise addition of phenol (8.62 g, 91.64 mmol) dissolved in 3 M NaOH (65 mL). The mixture is stirred at room temperature for 2 h, acidified to pH <5 with HCl, and precipitated. Recrystallization from ethanol/water yields DHAB as yellow crystals (15.42 g, 78%).

Characterization Data

  • 1H NMR (DMSO-d6) : δ 10.52 (s, OH), 7.70 (d, J = 8.8 Hz, 4H, ArH), 6.09 (d, J = 8.8 Hz, 4H, ArH).

  • 13C NMR (DMSO-d6) : δ 160.20, 145.72, 124.67, 116.33.

High-Temperature Condensation of p-Nitrophenol

An alternative route employs p-nitrophenol under strongly basic, high-temperature conditions.

Reaction Procedure

A mixture of KOH (25 g, 380 mmol), p-nitrophenol (5 g, 36 mmol), and water (6 mL) is heated to 120°C, then gradually to 195–200°C. The exothermic reaction produces a brown viscous liquid, which is dissolved in water, acidified to pH 3 with HCl, and extracted with ether. After drying over Na2SO4, solvent removal and recrystallization from 50% ethanol yield DHAB (2.3 g).

Key Advantages

  • Avoids hazardous diazonium intermediates.

  • Suitable for larger-scale synthesis due to simplified purification.

Industrial-Scale Production Modifications

Industrial protocols optimize the diazotization-coupling route for throughput and purity:

Continuous Flow Reactors

  • Diazotization and coupling occur in continuous flow systems to enhance yield consistency.

  • Temperature control (±1°C) minimizes byproducts like triazenes.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve >98% purity (HPLC).

  • Column Chromatography : Silica gel with chloroform removes unreacted phenol and salts.

Comparative Analysis of Synthetic Methods

ParameterDiazotization-CouplingHigh-Temperature Condensation
Starting Material p-Aminophenolp-Nitrophenol
Reaction Time 3 h1 h (exothermic phase)
Yield 78%~40%
Purity (Post-Purification) 98% (HPLC)95% (NMR)
Scalability Moderate (batch)High (continuous flow compatible)

Mechanistic Insights and Side Reactions

Diazotization Dynamics

  • Nitrosation : HCl converts NaNO2 to HNO2, which reacts with p-aminophenol to form the diazonium ion.

  • Coupling : Phenol’s para position attacks the diazonium electrophile, forming the azo linkage.

Byproduct Formation

  • Triazenes : Arise from diazonium salt decomposition above 5°C.

  • Quinoid Structures : Over-oxidation of hydroxyl groups at pH >7.

Emerging Synthesis Techniques

Photochemical Coupling

Preliminary studies suggest UV light could catalyze azo bond formation, eliminating nitrosation steps .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxyazobenzene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form hydrazo compounds.

    Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces hydrazo compounds.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Applications

DHAB has been studied for its antimicrobial properties , particularly against resistant bacterial strains. Notable findings include:

  • Inhibition of Staphylococci : Research demonstrated that DHAB exhibits significant antimicrobial activity against clinically relevant strains such as Staphylococcus aureus and Staphylococcus pseudintermedius. The minimal inhibitory concentrations (MIC) were recorded at 64 mg/L and 32 mg/L, respectively, indicating comparable efficacy to other known antimicrobial agents .
  • Mechanism of Action : The compound causes membrane damage in bacteria, leading to oxidative stress as evidenced by increased levels of malondialdehyde. This suggests a dual mechanism involving direct membrane disruption and oxidative damage .

Photoresponsive Materials

The ability of DHAB to undergo photoisomerization makes it a valuable candidate in the development of photoresponsive materials :

  • Glycosylation Studies : DHAB can serve as a glycosyl acceptor for creating photoresponsive glycoconjugates. Research has shown that the glycosylation of DHAB can lead to the formation of bis-glycosylated products, which have potential applications in studying carbohydrate-protein interactions and developing shape-switchable molecular architectures .
  • Applications in Drug Delivery : Its photoresponsive nature allows for controlled drug release systems where the activity can be modulated by light exposure, enhancing therapeutic efficacy while minimizing side effects.

Antioxidant Properties

In addition to its antimicrobial effects, DHAB also exhibits antioxidant properties , suggesting potential applications in:

  • Pharmaceuticals : The compound may be used in formulations aimed at preventing oxidative stress-related damage in biological systems, which is crucial for developing treatments for various diseases linked to oxidative stress.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of DHAB compared to related azobenzene derivatives:

Compound NameStructure FeaturesUnique Properties
AzobenzeneLacks hydroxyl groupsKnown primarily for photoisomerization
4-HydroxyazobenzeneContains one hydroxyl groupExhibits different solubility compared to DHAB
2,2'-DihydroxyazobenzeneHydroxyl groups at ortho positionsDifferent steric effects leading to varied behavior
4-AminoazobenzeneContains an amino groupExhibits different biological activities

Mechanism of Action

The mechanism by which 4,4’-dihydroxyazobenzene exerts its effects involves:

    Photoisomerization: The compound can switch between trans and cis isomers upon exposure to light, altering its physical and chemical properties.

    Membrane Damage: In antimicrobial applications, it causes membrane damage in bacteria, leading to cell death.

    Oxidative Stress: Induces oxidative stress in microbial cells, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Core Structure Functional Groups Key Properties
4,4'-DHAB Azo (-N=N-) linkage Two -OH groups Photoswitchable, tautomerism
4,4'-Dihydroxydiphenyl Single bond (-C-C-) Two -OH groups Higher thermal stability, no photoresponse
Bisphenol A Isopropylidene bridge Two -OH groups High rigidity, endocrine disruptor
4,4'-Diaminoazobenzene Azo linkage Two -NH₂ groups Enhanced reactivity in electrophilic substitutions
4,4'-Dihydroxybenzophenone Ketone bridge Two -OH groups UV absorption, polymer crosslinker

Thermal Stability in Polymers

Polymers synthesized from DHAB and analogous bisphenols exhibit distinct thermal behaviors (via TGA at 10°C/min in air):

Polymer Base Decomposition Onset (°C) Char Yield (%) Notes
DHAB ~250 15 Azo group decomposition reduces stability
4,4'-Dihydroxydiphenyl ~320 25 Stable ether linkages
Bisphenol A ~350 30 High rigidity from isopropylidene bridge

Photoresponsive Behavior

  • DHAB : Reversible trans-to-cis isomerism under UV light (365 nm), enabling applications in light-switchable glycoconjugates and liquid crystals .
  • 4,4'-Diaminoazobenzene: Exhibits similar photoisomerization but with amino groups enabling pH-sensitive applications .

Chemical Reactivity in Glycosylation

DHAB’s low reactivity as a glycosyl acceptor (due to tautomerism) contrasts with simpler phenols:

Condition DHAB Bis-Glycosylation Yield 4-Nitrophenol Yield
Silyl-protected thioglycosides 30–50% >80%
Koenigs–Knorr (Ag₂CO₃) <5% (hydrolysis dominant) ~70%

Key challenges with DHAB include competing N-halogenation and O-methylation under electrophilic conditions .

Mechanical Properties in Composite Materials

DHAB enhances chitosan composites via hydrogen bonding, outperforming non-azo dihydroxy compounds:

Composite Tensile Strength (MPa) Elongation (%) Notes
DHAB (10% wt) 21.68 3.6 Optimal H-bonding
Pure Chitosan 14.95 2.7 Baseline
4,4'-Dihydroxydiphenyl <10 <1.5 Poor interfacial bonding

Higher DHAB concentrations (>12% wt) reduce strength due to rigidity .

Antimicrobial Activity

  • DHAB : Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus, attributed to ROS generation and membrane disruption .
  • 4,4'-Diaminoazobenzene: Limited antimicrobial data; amino groups may reduce bioavailability compared to hydroxyls .

Biological Activity

4,4'-Dihydroxyazobenzene (DHAB) is an organic compound with significant biological activity, particularly noted for its antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential applications of DHAB, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₀N₂O₂
  • Molecular Weight : 214.22 g/mol
  • Functional Groups : Two hydroxyl groups (-OH) at the para positions of the azobenzene structure.
  • Photoresponsive Behavior : Exhibits photoisomerization, transitioning between cis and trans forms upon light exposure, which influences its interaction with biological molecules.

DHAB has been extensively studied for its antimicrobial properties against various pathogens, particularly Staphylococcus aureus and Staphylococcus pseudintermedius. The primary mechanisms include:

  • Membrane Damage : DHAB causes oxidative stress leading to membrane damage in bacterial cells. This is evidenced by increased levels of thiobarbituric acid reactive substances (TBARS), indicating lipid peroxidation .
  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, which further contributes to bacterial cell death .
  • Inhibition of Biofilm Formation : DHAB has shown potential in inhibiting biofilm formation, a critical factor in chronic infections .

Case Studies

  • In Vitro Studies : In a study assessing the antimicrobial efficacy of DHAB against clinical isolates of S. aureus, it was found that DHAB inhibited bacterial growth effectively at various concentrations, demonstrating its potential as an alternative antimicrobial agent in veterinary medicine .
  • Dosage Effects : Research indicates that lower doses of DHAB exhibit antimicrobial activity without significant toxicity to animal models, suggesting a favorable therapeutic window for potential applications.

Antioxidant Properties

DHAB also exhibits antioxidant activity by scavenging free radicals, which can mitigate oxidative stress-related damage in biological systems. This property is particularly relevant in therapeutic contexts where oxidative stress plays a role in disease pathology.

Enzyme Interactions

DHAB acts as a glycosyl acceptor in glycosylation reactions and interacts with various enzymes involved in ROS production and scavenging, such as peroxidases and superoxide dismutase.

Transport Mechanisms

The distribution and transport of DHAB within biological systems occur through specific transporters and binding proteins, facilitating its localization to target sites where it can exert its effects.

Potential Applications

Given its biological activity, this compound has several potential applications:

  • Antimicrobial Agents : As an alternative to traditional antibiotics, particularly against resistant strains of bacteria.
  • Veterinary Medicine : Development of topical formulations for treating dermal infections in animals .
  • Antioxidant Supplements : Potential use in formulations aimed at reducing oxidative stress-related diseases.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and S. pseudintermedius
AntioxidantScavenges free radicals; reduces oxidative stress
Biofilm InhibitionPrevents biofilm formation on surfaces
GlycosylationActs as a glycosyl acceptor

Q & A

Q. What are the common glycosylation methods for synthesizing DHAB-based glycoconjugates, and how do reaction conditions influence product yields?

DHAB glycosylation typically employs thioglucosides, trichloroacetimidates, or bromide donors under anhydrous conditions. Key factors include donor type (e.g., 6-amino-6-deoxy glucosyl donors for functionalization), promoter systems (e.g., BF₃·Et₂O, MeOTf), and solvent choice (e.g., acetonitrile to suppress O-methylation). Protecting groups like acetyl or benzoyl esters ensure 1,2-cis stereoselectivity. Yields range from 30–50% for bis-glycosides, with higher solubility favoring mono-glycosylation and lower solubility promoting bis-glycosylation .

Q. Why is DHAB considered a challenging glycosyl acceptor, and how can its reactivity be modulated?

DHAB's low reactivity stems from its azo-hydrazone tautomerism, which reduces phenol nucleophilicity. Reactivity can be enhanced by:

  • Using non-acidic promoters (e.g., DTBMP) to avoid protonation of the azo group.
  • Optimizing solvent systems (e.g., CH₃CN) to improve solubility and suppress side reactions like methylation.
  • Selecting donors with strong leaving groups (e.g., trifluoroacetylated imidates) to accelerate glycosylation .

Q. What electrochemical properties make DHAB suitable for detection in biological or environmental samples?

DHAB's phenolic hydroxyl and azo groups enable redox activity, with anodic oxidation or cathodic reduction signals. Its electrochemical behavior resembles hydroquinone derivatives, allowing detection via cyclic voltammetry. However, sensitivity requires modifiers like CoO(OH)-squaraine dye composites to stabilize intermediates and enhance conductivity .

Advanced Research Questions

Q. How do primary 6-position modifications in glucosyl donors (e.g., N₃, OAc) impact DHAB glycosylation efficiency and downstream applications?

6-Amino-6-deoxy donors enable post-glycosylation functionalization (e.g., bioconjugation), but their bulky groups reduce yields (e.g., ~30%) due to steric hindrance. Conversely, 6-OAc donors improve stereocontrol (α:β ratio up to 1:4) and yields (~50%) by balancing donor reactivity and solubility. These modifications are critical for integrating DHAB glycoconjugates into photoresponsive materials or molecular switches .

Q. What mechanisms underlie the electrochemical determination of DHAB using CoO(OH)-squaraine composites, and how do instabilities affect signal reliability?

The CoO(OH)-dye composite facilitates DHAB oxidation via a mediated electron-transfer mechanism. CoO(OH) acts as a redox mediator, while the squaraine dye enhances electron transport. Instabilities arise from competing polymerization or DEL (diffuse electrical layer) effects, leading to oscillatory voltammetric signals. Parameter optimization (e.g., pH, electrolyte composition) mitigates these issues, ensuring linear concentration dependence in analytical applications .

Q. How can contradictory glycosylation outcomes (e.g., hydrolysis vs. product formation) be resolved when using silver-based promoters?

Silver salts (Ag₂CO₃, Ag₂O) often hydrolyze glucosyl bromides instead of activating DHAB due to mismatched donor-acceptor reactivity. Solutions include:

  • Switching to thioglucosides with BF₃·Et₂O activation.
  • Using ionic liquids (e.g., [BMIM][OTf]) to stabilize intermediates and suppress hydrolysis.
  • Employing BSP/Tf₂O systems for efficient donor activation without side reactions .

Q. What role does DHAB’s azo-hydrazone tautomerism play in photoresponsive material design, and how is it exploited in molecular switches?

The trans-to-cis isomerization of DHAB's azo group under UV/vis light enables reversible conformational changes. Glycosylation at the phenolic hydroxyls stabilizes specific tautomers, allowing dynamic control over carbohydrate-protein interactions. Applications include light-triggered drug delivery systems and switchable glycocalyx mimics .

Methodological Considerations

Q. Which analytical techniques are most reliable for characterizing DHAB glycosylation products?

  • NMR spectroscopy : Distinguishes α/β anomers via coupling constants (e.g., J₁,₂ ≈ 3–4 Hz for β-glucosides).
  • HPLC-MS : Resolves mono- vs. bis-glycosides and verifies molecular weights.
  • TLC : Monitors reaction progress using cerium-molybdate staining for carbohydrate detection .

Q. How can solubility limitations of DHAB in glycosylation reactions be addressed to improve yields?

  • Co-solvents (e.g., 1-butyl-3-methylimidazolium triflate) enhance DHAB solubility.
  • Microwave-assisted reactions reduce reaction times and improve mixing.
  • Pre-silylation of DHAB (e.g., TBS protection) increases hydrophobicity, favoring homogeneous conditions .

Future Directions

  • Stereocontrol : Exploring silyl-protected donors (e.g., TBS) to improve α-selectivity.
  • Electrochemical Sensors : Developing nanostructured electrodes with higher surface area for trace DHAB detection.
  • Biological Applications : Investigating DHAB glycoconjugates as photoresponsive probes for lectin binding studies.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dihydroxyazobenzene
Reactant of Route 2
4,4'-Dihydroxyazobenzene

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